2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1019562-00-5
VCID: VC3377425
InChI: InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14)
SMILES: CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula: C11H13NO4S
Molecular Weight: 255.29 g/mol

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid

CAS No.: 1019562-00-5

Cat. No.: VC3377425

Molecular Formula: C11H13NO4S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid - 1019562-00-5

Specification

CAS No. 1019562-00-5
Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
IUPAC Name 2-butan-2-ylsulfanyl-5-nitrobenzoic acid
Standard InChI InChI=1S/C11H13NO4S/c1-3-7(2)17-10-5-4-8(12(15)16)6-9(10)11(13)14/h4-7H,3H2,1-2H3,(H,13,14)
Standard InChI Key GPRYRJVEHJCQGG-UHFFFAOYSA-N
SMILES CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Canonical SMILES CCC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Structural Features and Composition

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid possesses a benzoic acid core with two key functional group modifications that define its chemical identity and behavior. The molecular structure incorporates:

  • A carboxylic acid group (-COOH) attached to the benzene ring

  • A nitro group (-NO2) at the 5-position of the benzene ring

  • A butan-2-ylsulfanyl group (-S-CH(CH3)-CH2-CH3) at the 2-position

This arrangement creates a molecule with multiple centers for potential reactivity, including electrophilic, nucleophilic, and coordination sites. The chemical formula is C11H13NO4S, with a molecular weight of 255.29 g/mol .

Chemical Reactivity and Characteristics

Functional Group Reactivity

The multiple functional groups in 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid provide several potential reaction pathways:

  • The carboxylic acid group can participate in typical carboxylic acid reactions:

    • Esterification with alcohols

    • Amidation with amines

    • Reduction to alcohols

    • Formation of acid chlorides

  • The nitro group offers additional reactivity:

    • Reduction to an amine group (similar to the conversion of 2-nitrobenzoic acid to anthranilic acid)

    • Potential nucleophilic aromatic substitution reactions

  • The sulfanyl group introduces possibilities for:

    • Oxidation reactions

    • Nucleophilic displacement

    • Metal coordination

This multi-functional nature contributes to the compound's designation as a versatile scaffold for synthetic chemistry.

Comparison with Related Nitrobenzoic Acids

To provide context, examining other nitrobenzoic acids reveals important structural relationships and potential property patterns:

CompoundStructural FeaturesNotable PropertiesReference
2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acidSulfanyl group at 2-position, nitro at 5-positionVersatile small molecule scaffold
2-Nitrobenzoic acidNitro group at 2-positionMP = 148°C, Ka = 6.1 × 10^-3 (18°C)
2-Fluoro-5-nitrobenzoic acidFluoro at 2-position, nitro at 5-positionUsed for synthesizing fluorescent sensing molecules

Basic nitrobenzoic acids are approximately ten times more acidic than benzoic acid due to the electron-withdrawing effects of the nitro group . The positioning of substituents significantly impacts reactivity and physical properties, with ortho substituents often exerting substantial influence through both electronic and steric effects.

Applications and Research Significance

SupplierQuantityPrice (EUR)PurityReference
Cymit Química50 mg462.00 €Min. 95%
Cymit Química500 mg1,244.00 €Min. 95%

The estimated delivery time from Cymit Química to the United States is listed as Tuesday, June 3, 2025 . This pricing structure suggests that 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid is considered a specialty chemical, likely produced in limited quantities primarily for research applications.

Structural Relationships and Analogues

Structural Family and Classification

2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid belongs to several structural families:

  • Nitrobenzoic acids - characterized by a nitro group on a benzoic acid framework

  • Sulfanyl-substituted aromatic compounds - featuring a sulfur-containing substituent

  • Ortho-substituted benzoic acids - with substitution adjacent to the carboxylic acid group

Comparative Analysis with Related Compounds

Understanding 2-(Butan-2-ylsulfanyl)-5-nitrobenzoic acid in the context of related compounds can provide insights into its potential properties and applications:

  • Comparison with basic nitrobenzoic acids: Standard nitrobenzoic acids like 2-nitrobenzoic acid show characteristic properties such as enhanced acidity and the ability to undergo reduction of the nitro group to form amines .

  • Comparison with fluorinated analogues: 2-Fluoro-5-nitrobenzoic acid shares the same 5-nitro substitution pattern but has different applications, particularly in synthesizing fluorescent sensing molecules .

  • Comparison with other sulfur-containing aromatic compounds: Compounds containing aromatic-sulfur bonds often exhibit interesting coordination chemistry and can participate in unique transformations involving the sulfur atom.

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